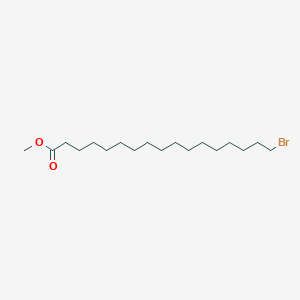

Methyl 17-bromoheptadecanoate

Descripción

Contextualization of Methyl 17-bromoheptadecanoate within Fatty Acid Ester Chemistry

This compound is a derivative of heptadecanoic acid, a 17-carbon saturated fatty acid. Fatty acid esters, in general, are a well-established class of compounds with diverse applications, from biofuels to personal care products. marketresearchfuture.com The introduction of a bromine atom at the omega (ω) position of the fatty acid chain, as seen in this compound, significantly enhances its synthetic utility. This terminal functionalization allows for the selective modification of one end of the long aliphatic chain without affecting the ester group at the other end.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 72338-49-9 letopharm.com |

| Molecular Formula | C18H35BrO2 letopharm.com |

| Molecular Weight | 363.37 g/mol letopharm.com |

| Boiling Point | 399.4°C at 760 mmHg letopharm.com |

| Density | 1.061 g/cm³ letopharm.com |

| Refractive Index | 1.466 letopharm.com |

This table presents key physicochemical data for this compound, providing a fundamental understanding of its physical characteristics.

Significance of Omega-Bromo Fatty Acid Esters as Synthetic Intermediates in Research

Omega-bromo fatty acid esters are crucial intermediates in the synthesis of a variety of complex molecules. Their bifunctional nature allows them to act as linkers, connecting different molecular fragments. For instance, the terminal bromine can be displaced by a nucleophile to introduce a new functional group, while the ester can be used to couple with another molecule. This strategy has been employed in the synthesis of modified peptides and other bioactive compounds. google.com

A significant application of omega-bromo fatty acids is in the synthesis of saturated hydroxy fatty acids. nih.gov These reactions often involve the substitution of the terminal bromine with a protected hydroxyl group or a precursor that can be converted to a hydroxyl group. Furthermore, these intermediates are instrumental in forming lactones, cyclic esters, through intramolecular cyclization reactions, although the propensity for cyclization is dependent on the chain length. semanticscholar.orgrsc.org

Overview of Current Research Trajectories and Potential Applications for this compound

Current research involving long-chain bromoalkanoates like this compound is focused on expanding their synthetic utility and exploring new applications. One area of interest is their use in the synthesis of novel polymers and materials. The ability to precisely control the functionalization at the end of the long aliphatic chain makes them ideal monomers for creating polymers with tailored properties.

Another promising research direction is the use of these compounds in the development of novel drug delivery systems and bioactive molecules. For example, a recent patent application describes the use of this compound in the synthesis of hybrid peptide compounds, highlighting its role in creating modified lysine (B10760008) residues for therapeutic purposes. google.com The long hydrocarbon chain can impart lipophilicity to a molecule, potentially improving its membrane permeability and bioavailability.

Furthermore, studies on the reactivity of bromoalkanoates in different chemical environments, such as within salt clusters, provide insights into their potential roles in atmospheric and environmental chemistry. semanticscholar.orgrsc.org Understanding the mechanisms of reactions like lactone formation under various conditions is crucial for predicting their environmental fate and for designing more efficient synthetic routes.

Propiedades

IUPAC Name |

methyl 17-bromoheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35BrO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHXLJQWLPXKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339166 | |

| Record name | Methyl 17-bromoheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72338-49-9 | |

| Record name | Methyl 17-bromoheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of Methyl 17 Bromoheptadecanoate

Precursor-Based Synthetic Routes to Omega-Brominated Esters

These routes involve the synthesis of long-chain omega-bromo esters from either saturated or unsaturated fatty acid precursors through strategic functionalization.

Achieving selective bromination at the terminal (omega) position of a saturated fatty acid is a significant chemical challenge due to the general inertness of C-H bonds in an alkyl chain. Direct halogenation often leads to a mixture of products. Therefore, specific strategies are required to achieve terminal functionalization.

Direct halogenation of the terminal methyl group of a saturated fatty acid is generally impractical. However, indirect methods that introduce a functional group at the terminus for subsequent conversion to a bromide are effective. A prominent strategy is the Hunsdiecker reaction , a decarboxylative halogenation process. adichemistry.comwikipedia.orgorganic-chemistry.org

To synthesize a C17 bromo-compound, this reaction requires a C18 carboxylic acid precursor. Specifically, the synthesis would begin with octadecanedioic acid, a C18 dicarboxylic acid. The diacid is first converted to its mono-methyl ester, monomethyl octadecanedioate. This monoester is then converted to its silver salt, which is subsequently treated with bromine in an inert solvent like carbon tetrachloride. adichemistry.combyjus.com The reaction proceeds via a radical mechanism, expelling carbon dioxide and installing a bromine atom at the terminal position, yielding the target molecule, Methyl 17-bromoheptadecanoate. thieme-connect.dealfa-chemistry.com

Table 1: Hunsdiecker Reaction for this compound Synthesis

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | Octadecanedioic acid | CH₃OH, H⁺ (catalytic) | Monomethyl octadecanedioate |

| 2 | Monomethyl octadecanedioate | Silver(I) oxide (Ag₂O) | Silver monomethyl octadecanedioate |

While not directly used for this specific synthesis, other remote functionalization reactions like the Barton reaction wikipedia.orgchemistnotes.comalfa-chemistry.com and the Hofmann-Löffler-Freytag reaction wikipedia.orgambeed.comalfa-chemistry.com exemplify strategies for activating unreactive C-H bonds through radical-mediated intramolecular hydrogen abstraction, which are foundational concepts for advanced terminal functionalization.

A more controlled, albeit longer, approach involves a sequence of reactions to interconvert functional groups at the terminal position. This route typically begins with a precursor that already possesses a functional group at the omega position, such as an ω-hydroxy fatty acid or an ω-amino fatty acid.

For instance, starting with 17-hydroxyheptadecanoic acid, the terminal hydroxyl group can be readily converted into a bromide. Standard and high-yielding laboratory methods for this transformation include treatment with:

Phosphorus tribromide (PBr₃)

A combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), known as the Appel reaction.

Concentrated hydrobromic acid (HBr).

Once the precursor 17-bromoheptadecanoic acid is formed, it can be esterified as described in section 2.2. This sequence offers high selectivity and is built upon well-established, reliable reactions in organic synthesis.

An alternative and highly efficient route utilizes an unsaturated fatty acid ester with a terminal double bond. For the synthesis of this compound, the ideal precursor is methyl 16-heptadecenoate. The key transformation is an anti-Markovnikov hydrobromination of the terminal alkene.

This reaction proceeds via a free-radical mechanism, which is initiated by peroxides (ROOR) or UV light. researchgate.netchemistrysteps.comyoutube.com In the presence of a radical initiator, hydrogen bromide (HBr) adds across the double bond in a regioselective manner opposite to that predicted by Markovnikov's rule. chemistrysteps.comyoutube.commasterorganicchemistry.com The bromine radical (Br•) adds to the less substituted carbon of the alkene (C-16), generating a more stable secondary radical at C-17. This carbon radical then abstracts a hydrogen atom from another molecule of HBr to form the terminal bromide product and propagate the radical chain. youtube.comyoutube.com This method is highly effective for producing primary alkyl bromides from terminal alkenes. rsc.orgtue.nl

Table 2: Comparison of HBr Addition to a Terminal Alkenoate

| Reaction Condition | Mechanism | Intermediate | Product Regiochemistry |

|---|---|---|---|

| HBr only | Ionic (Electrophilic Addition) | More stable carbocation (at C-16) | Markovnikov (16-Bromo) |

Synthesis from Saturated Fatty Acids via Terminal Functionalization

Esterification Protocols for 17-Bromoheptadecanoic Acid

When the precursor acid, 17-bromoheptadecanoic acid, is available echemi.comchemicalbook.com, its conversion to the corresponding methyl ester is a straightforward process. The most common and industrially scalable method is the Fischer-Speier esterification , often referred to as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com

This reaction involves heating the carboxylic acid in a large excess of methanol (B129727), which also serves as the solvent. A catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is required to protonate the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. The reaction is an equilibrium process; the use of excess methanol shifts the equilibrium toward the formation of the ester product, ensuring a high yield. masterorganicchemistry.com Water is formed as a byproduct and must be tolerated by the reaction or removed to drive the equilibrium forward.

Advanced Synthetic Techniques Applicable to Long-Chain Bromoesters

Modern organic synthesis provides advanced techniques for constructing the carbon skeleton of long-chain molecules, which can be applied to the synthesis of this compound. These methods often involve the coupling of smaller molecular fragments using organometallic reagents.

A powerful strategy is the use of organometallic cross-coupling reactions , such as those employing Gilman reagents (lithium diorganocuprates). openstax.orglibretexts.org This approach, also known as the Corey-House synthesis, allows for the precise formation of C-C bonds by coupling an organohalide with an organocuprate. libretexts.org

For example, the C17 backbone could be assembled by coupling a seven-carbon fragment with a ten-carbon fragment. A potential synthetic route could involve the reaction of lithium diheptylcuprate ((C₇H₁₅)₂CuLi) with a 10-carbon ω-bromoester, such as methyl 10-bromodecanoate. This reaction would form methyl heptadecanoate, which would then require a subsequent terminal bromination step as described in section 2.1.1. Alternatively, more complex, functionalized fragments can be coupled to build the desired structure in a more convergent manner. These coupling reactions are valued for their high efficiency and tolerance of various functional groups. openstax.orgresearchgate.net

Utilizing Organometallic Reagents in Related Long-Chain Ester Synthesis

Organometallic reagents are powerful tools for carbon-carbon bond formation, making them highly suitable for constructing the long carbon skeleton of molecules like this compound. Specifically, Grignard reagents and organocuprates have demonstrated significant utility in the synthesis of long-chain fatty acids and their esters. harvard.edursc.orgrsc.org

One common strategy involves the coupling of a Grignard reagent with a suitable electrophile, such as an ω-halo fatty acid ester. For instance, a Grignard reagent derived from a long-chain alkyl halide can react with a shorter-chain ester bearing a terminal halide, like methyl 11-iodoundecanoate, in the presence of a copper catalyst. harvard.edu The use of organocopper(I) 'ate' complexes, formed from the reaction of methylcopper(I) with a Grignard reagent, allows for the selective transfer of the alkyl group from the Grignard reagent. harvard.eduacs.org This methodology is advantageous as it tolerates a variety of functional groups and provides a direct route to complex fatty acids. harvard.edu

The reaction proceeds via a nucleophilic acyl substitution, followed by a second nucleophilic addition to the resulting ketone intermediate when using Grignard reagents alone with esters, which typically yields a tertiary alcohol. ucalgary.calibretexts.orgchemistrysteps.com However, the use of organocuprates (Gilman reagents) or copper-catalyzed reactions can often prevent this second addition, allowing for the formation of ketones or, in coupling reactions, the desired extended carbon chain. For synthesizing long-chain esters, the coupling reaction between an ω-iodo ester and a Grignard reagent-derived organocuprate is a more direct approach. rsc.orgrsc.org

Table 1: Examples of Organometallic Coupling for Long-Chain Ester Synthesis

| Organometallic Reagent | Electrophile | Catalyst/Mediator | Product Type | Reference |

|---|---|---|---|---|

| CH3(CH2)nMgBr | I-(CH2)mCO2CH3 | Copper(I) salts | Long-chain fatty acid methyl ester | rsc.orgrsc.org |

| (CH2=CH(CH2)8)2CuMgBr | Ethyl 11-iodoundecanoate | - | Ethyl 21-docosenoate | harvard.edu |

| Alkyl Grignard Reagent | ω-oxo ester | - | Tertiary alcohol (after second addition) | ucalgary.calibretexts.org |

Stereoselective and Regioselective Approaches in Analogous Systems

Achieving regio- and stereoselectivity is paramount in the synthesis of complex organic molecules. For this compound, the key challenge is the regioselective introduction of the bromine atom at the terminal (C-17) position.

Regioselectivity: The selective bromination of a terminal methyl group on a long aliphatic chain is challenging due to the similar reactivity of secondary C-H bonds. nih.gov However, methods for the regioselective functionalization of alkanes are an active area of research. One approach could involve the anti-Markovnikov hydrobromination of a terminal alkene, such as methyl heptadec-16-enoate. This can be achieved using HBr under radical conditions (e.g., with peroxide initiators), which directs the bromine atom to the terminal carbon.

Another powerful strategy for achieving regioselectivity is through the use of directing groups or catalysts. While more common in aromatic systems, principles of regioselective synthesis can be applied to aliphatic chains. mdpi.commdpi.comchemistryviews.org For instance, a synthetic route could start from a precursor with a terminal functional group that can be selectively converted to a bromide. A common precursor is a terminal alcohol, which can be synthesized and then converted to the corresponding bromide using reagents like PBr₃ or the Appel reaction (CBr₄/PPh₃).

Stereoselectivity: While this compound itself is an achiral molecule, stereoselective synthesis becomes critical when dealing with unsaturated or substituted long-chain esters. Ziegler-Natta catalysts, for example, are renowned for their ability to control the stereochemistry during the polymerization of alkenes, leading to isotactic or syndiotactic polymers. wikipedia.orgbyjus.comlibretexts.orgpcbiochemres.com Although primarily used for polymerization, the principles of coordination and insertion that govern their stereocontrol can inspire the design of catalysts for stereoselective long-chain synthesis. Pd-diimine complexes have also been used for the controlled cyclopolymerization of dienes to create polymers with well-regulated stereochemistry. researchgate.net For constructing specific stereocenters along a chain, methods involving chiral auxiliaries or asymmetric catalysis would be employed, though they are not directly necessary for the synthesis of the target compound.

Optimization and Scale-Up Considerations for Research Synthesis

Transitioning a synthetic route from a laboratory setting to a larger, research-scale production involves careful optimization of various parameters to ensure safety, efficiency, reproducibility, and cost-effectiveness. rebuildmanufacturing.com

Optimization: The optimization of a synthetic process for a compound like this compound would focus on several key variables for each step (e.g., esterification, bromination, or organometallic coupling). These variables include:

Reaction Temperature: Affects reaction rate and selectivity. Higher temperatures can lead to side products or decomposition.

Reaction Time: Needs to be sufficient for completion but minimized to improve throughput and prevent byproduct formation.

Catalyst Loading: The amount of catalyst should be minimized to reduce cost and simplify purification, without compromising reaction rate or yield. mdpi.com

Reagent Stoichiometry: Using an excess of one reagent can drive a reaction to completion but increases cost and complicates purification.

Solvent Choice: The solvent affects solubility, reaction rate, and temperature control. Green and easily removable solvents are preferred. uk-cpi.com

Statistical methods like Design of Experiments (DoE) are powerful tools for systematically optimizing multiple variables simultaneously, leading to a more robust and well-understood process compared to traditional one-factor-at-a-time (OFAT) optimization. acs.org

Scale-Up: Scaling up a chemical synthesis presents numerous challenges that are not always apparent at the bench scale. epicsysinc.com Key considerations include:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become hazardous on a larger scale due to the lower surface-area-to-volume ratio, which impedes efficient heat transfer. epicsysinc.com

Mass Transfer and Mixing: Ensuring uniform mixing of reactants becomes more difficult in larger reactors, which can affect reaction rates and lead to localized "hot spots" or areas of high concentration, potentially causing side reactions. epicsysinc.com

Safety: The risks associated with handling larger quantities of potentially hazardous reagents and solvents increase significantly. A thorough risk assessment is crucial. rebuildmanufacturing.com

Equipment Selection: The choice of reactor, stirring mechanism, and purification equipment must be appropriate for the scale of the reaction. For esterification, reactive distillation can be an efficient method for driving the equilibrium forward by continuously removing water. chimia.ch

Downstream Processing: Isolation and purification of the final product can become a bottleneck. Methods that avoid chromatography, such as crystallization or distillation, are generally preferred for larger scales. gd3services.com

Table 2: Key Parameters for Optimization and Scale-Up of Ester Synthesis

| Parameter | Optimization Goal | Scale-Up Challenge | Mitigation Strategy |

|---|---|---|---|

| Temperature | Maximize rate and selectivity, minimize byproducts | Heat removal/addition, thermal runaway | Jacketed reactors, controlled addition rate |

| Mixing | Ensure homogeneity for consistent reaction | Inefficient mass transfer, localized hot spots | Appropriate agitator design, baffles |

| Reaction Time | Minimize for throughput without sacrificing yield | Longer processing times, potential for degradation | Process analytical technology (PAT) to monitor completion |

| Purification | High purity with minimal product loss | Chromatography is often impractical | Develop crystallization or distillation methods |

Chemical Transformations and Derivatization Strategies for Methyl 17 Bromoheptadecanoate

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom at the 17th position of the heptadecanoate chain is susceptible to nucleophilic attack, making it a prime site for introducing a variety of functional groups. These reactions typically proceed via an SN2 mechanism, where a nucleophile displaces the bromide ion.

One of the key applications of nucleophilic substitution on Methyl 17-bromoheptadecanoate is the extension of its carbon chain. This can be achieved using various carbon nucleophiles, such as organocuprates or Grignard reagents in the presence of a suitable catalyst. For instance, the reaction with a Gilman reagent (a lithium diorganocopper compound) can effectively introduce an alkyl or aryl group, leading to a longer-chain fatty acid ester.

Table 1: Examples of Alkylation Reactions for Chain Extension

| Reagent | Product |

| Lithium dimethylcuprate | Methyl 18-methylnonadecanoate |

| Phenylmagnesium bromide (with Cu catalyst) | Methyl 17-phenylheptadecanoate |

These chain-extended esters are valuable intermediates in the synthesis of complex lipids and other natural products.

The terminal bromine can be readily displaced by a variety of heteroatom nucleophiles, leading to the synthesis of long-chain derivatives containing oxygen, nitrogen, or sulfur. These reactions significantly expand the chemical diversity of molecules that can be synthesized from this compound.

Ethers: The Williamson ether synthesis provides a straightforward method for preparing long-chain ethers. By reacting this compound with an alkoxide, such as sodium methoxide (B1231860), the corresponding methyl 17-methoxyheptadecanoate can be synthesized. This reaction is generally efficient for primary halides like the one present in the starting material.

Amines and Azides: The introduction of a nitrogen-containing functional group can be achieved through reaction with ammonia (B1221849), primary, or secondary amines to yield the corresponding 17-aminoheptadecanoate derivatives. Alternatively, reaction with sodium azide (B81097) provides a convenient route to methyl 17-azidoheptadecanoate, which can be further transformed into other nitrogen-containing functionalities.

Thiols and Thioethers: Sulfur-containing long-chain compounds can be prepared by reacting this compound with a sulfur nucleophile. For example, reaction with sodium hydrosulfide (B80085) can yield the corresponding thiol, while reaction with a thiolate salt leads to the formation of a thioether.

Table 2: Synthesis of Heteroatom-Containing Derivatives

| Nucleophile | Product | Functional Group |

| Sodium methoxide | Methyl 17-methoxyheptadecanoate | Ether |

| Ammonia | Methyl 17-aminoheptadecanoate | Amine |

| Sodium azide | Methyl 17-azidoheptadecanoate | Azide |

| Sodium hydrosulfide | Methyl 17-mercaptoheptadecanoate | Thiol |

Carbon-Carbon Bond Forming Reactions

Beyond simple alkylation, more sophisticated carbon-carbon bond-forming reactions can be employed to create complex molecular architectures from this compound.

While the direct Sonogashira coupling of unactivated alkyl bromides can be challenging, related palladium-catalyzed cross-coupling reactions offer a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.orgscirp.org For instance, under specific catalytic conditions, it is conceivable to couple the terminal bromine of this compound with a terminal alkyne. This would result in the formation of a long-chain alkynoic acid ester, a valuable precursor for further transformations. The success of such a reaction would depend heavily on the choice of palladium catalyst, ligands, and reaction conditions to overcome the lower reactivity of the sp³-hybridized carbon-bromine bond compared to sp²-hybridized systems typically used in Sonogashira reactions.

The long, flexible chain of this compound makes it a suitable precursor for the synthesis of macrocyclic compounds. Intramolecular reactions, where both reacting centers are present in the same molecule, can lead to the formation of large rings.

One potential strategy is the intramolecular Barbier reaction. alfa-chemistry.comresearchgate.netwikipedia.orgnih.gov By treating a derivative of this compound containing a carbonyl group at an appropriate position along the chain with a metal such as zinc or samarium(II) iodide, an intramolecular cyclization could be induced to form a macrocyclic alcohol. The success of such a reaction is dependent on high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization.

Another approach to macrocyclization involves creating an ω-hydroxy or ω-amino derivative through nucleophilic substitution of the bromine, followed by an intramolecular esterification or amidation to form a macrocyclic lactone or lactam, respectively.

Modifications at the Ester Functionality

The methyl ester group of this compound offers another site for chemical modification, providing access to a different set of derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 17-bromoheptadecanoic acid. This reaction can be carried out under either acidic or basic conditions (saponification). caltech.edugoogle.comalgoreducation.comyoutube.comwipo.int Acid-catalyzed hydrolysis is a reversible process, while saponification, using a base like sodium hydroxide (B78521), is irreversible and typically gives high yields of the carboxylate salt, which can then be acidified to obtain the free carboxylic acid.

Transesterification: The methyl group of the ester can be exchanged for other alkyl groups through transesterification. masterorganicchemistry.commdpi.comyoutube.commdpi.com This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol. For example, reacting this compound with butanol in the presence of an acid catalyst would yield butyl 17-bromoheptadecanoate.

Reduction: The ester functionality can be reduced to a primary alcohol, 17-bromoheptadecan-1-ol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation. ic.ac.ukmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com

Amidation: Direct reaction of the ester with ammonia or a primary or secondary amine can lead to the formation of the corresponding amide, 17-bromoheptadecanamide. mdpi.comnih.govresearchgate.netresearchgate.net This reaction often requires elevated temperatures or the use of a catalyst.

Table 3: Modifications at the Ester Functionality

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or NaOH, then H₃O⁺ | 17-Bromoheptadecanoic acid |

| Transesterification | Butanol, H⁺ | Butyl 17-bromoheptadecanoate |

| Reduction | LiAlH₄, then H₂O | 17-Bromoheptadecan-1-ol |

| Amidation | Diethylamine | N,N-Diethyl-17-bromoheptadecanamide |

Transesterification Processes for Diverse Ester Derivatives

Transesterification is a fundamental process for converting one ester into another by exchanging the alkoxy group. In the context of this compound, this reaction is employed to synthesize a range of ester derivatives with varying chain lengths and functional groups in the alcohol moiety. These transformations can be catalyzed by either acids or bases.

Base-Catalyzed Transesterification: This is a commonly employed method due to its typically faster reaction rates at lower temperatures. The reaction proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, generated from the alcohol that will replace the methoxy (B1213986) group, attacks the carbonyl carbon of the methyl ester. This is followed by the elimination of the methoxide ion, yielding the new ester. To drive the equilibrium towards the product, a large excess of the new alcohol is often used.

Acid-Catalyzed Transesterification: In this method, a protic acid protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic. The new alcohol can then attack the carbonyl carbon. Subsequent proton transfer and elimination of methanol (B129727) lead to the formation of the desired ester derivative. This process is reversible and also requires an excess of the reactant alcohol to achieve high yields.

The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired product. The following interactive table provides representative conditions for the transesterification of long-chain fatty acid methyl esters, which are analogous to the transformations of this compound.

Interactive Data Table: Representative Conditions for Transesterification of Long-Chain Methyl Esters

| Catalyst | Alcohol | Molar Ratio (Alcohol:Ester) | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| Sodium Methoxide | Ethanol | 10:1 | 65 | 2 | >95 |

| Potassium Hydroxide | Propanol | 8:1 | 70 | 3 | ~98 |

| Sulfuric Acid | Butanol | 20:1 | 100 | 8 | ~90 |

| p-Toluenesulfonic acid | Isobutanol | 15:1 | 95 | 10 | ~88 |

Hydrolysis to 17-Bromoheptadecanoic Acid

Hydrolysis of the methyl ester group in this compound yields the corresponding carboxylic acid, 17-Bromoheptadecanoic acid. This transformation is a crucial step in syntheses where the carboxylic acid functionality is required for subsequent reactions, such as amidation or the formation of other acid derivatives. Similar to transesterification, hydrolysis can be effectively carried out under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the use of excess water shifts the equilibrium towards the formation of the carboxylic acid and methanol.

Alkaline Hydrolysis (Saponification): This is an irreversible process that involves heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free 17-Bromoheptadecanoic acid. This method is often preferred due to its irreversibility and generally higher yields.

The table below summarizes typical conditions for both acidic and alkaline hydrolysis of long-chain esters.

Interactive Data Table: Typical Conditions for Hydrolysis of Long-Chain Esters

| Hydrolysis Type | Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Product |

| Acid-Catalyzed | Dilute H₂SO₄ | Water/Dioxane | 100 (Reflux) | 12 | Carboxylic Acid |

| Acid-Catalyzed | Dilute HCl | Water/THF | 100 (Reflux) | 16 | Carboxylic Acid |

| Alkaline (Saponification) | NaOH | Ethanol/Water | 80 (Reflux) | 2 | Carboxylate Salt |

| Alkaline (Saponification) | KOH | Methanol/Water | 80 (Reflux) | 3 | Carboxylate Salt |

Development of Novel Chemical Scaffolds from this compound

The bifunctional nature of this compound makes it an excellent building block for the synthesis of novel and complex chemical scaffolds. The presence of a reactive bromine atom at one end and an ester group at the other allows for orthogonal chemical modifications, leading to a diverse array of molecular architectures.

Synthesis of Long-Chain Bifunctional Compounds: The terminal bromine can be displaced by a variety of nucleophiles, such as azides, cyanides, or amines, to introduce new functional groups. For example, reaction with sodium azide would yield Methyl 17-azidoheptadecanoate, which can then be reduced to the corresponding amine. The ester group can be independently transformed, for instance, by hydrolysis to the carboxylic acid followed by amide coupling with an amino acid, creating a lipoamino acid. This step-wise modification of both ends of the molecule can lead to the synthesis of long-chain bifunctional compounds with tailored properties for applications in materials science and medicinal chemistry.

Monomer for Polymer Synthesis: this compound can serve as a monomer in the synthesis of functionalized polymers. For instance, it can be used in polycondensation reactions. After hydrolysis to 17-bromoheptadecanoic acid, it can be copolymerized with diamines to form polyamides, or with diols to form polyesters. The pendant bromine atoms along the polymer backbone can then be further functionalized through post-polymerization modification, allowing for the introduction of various side chains and the creation of graft copolymers.

Precursor for Macrocycles: The long aliphatic chain of this compound makes it a suitable precursor for the synthesis of macrocyclic compounds. Intramolecular cyclization can be achieved under high-dilution conditions. For example, conversion of the ester to a different functional group that can react with the bromo-terminated end, such as a thiol, could lead to the formation of a macrocyclic thioether. Alternatively, intermolecular reactions between two molecules of a derivatized this compound can lead to the formation of larger macrocycles.

The following table outlines some potential synthetic routes to novel chemical scaffolds starting from this compound.

Interactive Data Table: Synthetic Pathways to Novel Scaffolds

| Target Scaffold | Key Transformation(s) | Potential Intermediate(s) |

| Lipoamino Acid | 1. Hydrolysis 2. Amide Coupling | 17-Bromoheptadecanoic acid |

| Long-Chain Diamine | 1. Azide Substitution 2. Reduction | Methyl 17-azidoheptadecanoate |

| Functionalized Polyester | 1. Hydrolysis 2. Polycondensation | 17-Bromoheptadecanoic acid |

| Macrocyclic Lactone | Intramolecular Esterification | 17-Hydroxyheptadecanoic acid |

Applications of Methyl 17 Bromoheptadecanoate As a Key Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Lipid Analogs

The long hydrocarbon chain of Methyl 17-bromoheptadecanoate makes it an ideal starting material for the synthesis of modified lipids. The terminal bromine atom serves as a reactive handle for introducing various functional groups or for coupling with other molecules, while the methyl ester provides a site for linkage to hydroxyl-containing structures like sterols.

A significant application of this compound is in the synthesis of modified steroidal esters, such as Cholesteryl 17-bromoheptadecanoate. nih.gov In this synthesis, the methyl ester of this compound is first hydrolyzed to the corresponding carboxylic acid, 17-bromoheptadecanoic acid. This acid is then esterified with cholesterol, typically in the presence of a coupling agent, to form the final product.

The resulting molecule, Cholesteryl 17-bromoheptadecanoate, combines the rigid steroidal framework of cholesterol with a long, flexible, and functionalized fatty acid chain. nih.gov The terminal bromine atom on the acyl chain remains available for further chemical modification, allowing this steroidal ester to be incorporated into larger molecular assemblies or attached to surfaces. The crystal structure of Cholesteryl 17-bromoheptadecanoate reveals a complex molecular packing arrangement where the steroid skeletons and the hydrocarbon chains segregate into distinct regions. nih.gov This structural insight is crucial for understanding the properties of membranes and liquid crystals composed of such modified lipids.

| Reactant 1 | Reactant 2 | Product |

| 17-bromoheptadecanoic acid (from this compound) | Cholesterol | Cholesteryl 17-bromoheptadecanoate |

This compound serves as a key precursor for producing long-chain fatty acids with tailored structures, including those with specific branching or unsaturation patterns. researchgate.netresearchgate.net The terminal bromine is a versatile functional group that can be readily displaced or transformed.

Introduction of Branching: Branched-chain fatty acids can be synthesized from this compound via nucleophilic substitution reactions at the terminal carbon. researchgate.net For instance, organocuprate reagents (Gilman reagents) can react with the alkyl bromide to form a new carbon-carbon bond, effectively adding an alkyl branch at the end of the chain. This methodology allows for the precise introduction of various alkyl groups.

Introduction of Unsaturation: The terminal bromide can be converted into an unsaturated system through elimination reactions. Treatment with a suitable base can induce dehydrobromination, leading to the formation of a terminal double bond (an ω-unsaturated fatty acid ester). This terminal alkene is a valuable functional group for further reactions, such as olefin metathesis or radical additions. nih.gov

These synthetic strategies are crucial for creating novel fatty acid derivatives that can be used to study lipid metabolism, modify the properties of cell membranes, or serve as components in specialized lubricants and materials. researchgate.net

Role in the Construction of Functionalized Polymeric Materials

The dual functionality of this compound makes it a valuable monomer and surface modification agent in polymer chemistry. It can be used to introduce long alkyl chains with a reactive terminus into or onto polymeric structures.

One key application is in surface-initiated polymerization. The ester group can be modified to anchor the molecule to a surface (e.g., silica (B1680970) or a metal oxide). The terminal bromine atom can then act as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This process allows for the growth of polymer brushes from the surface, where each polymer chain is tethered via the heptadecanoate chain, creating a well-defined and functionalized surface coating.

Furthermore, it can be incorporated into polymer backbones. For example, after converting the terminal bromine to an azide (B81097), it can be attached to a polymer containing alkyne groups via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This method provides a highly efficient way to append long, functionalizable side chains to a pre-existing polymer. mdpi.com

Intermediate in the Synthesis of Mechanistically Probing Molecules

Molecules designed to probe or report on biological or chemical processes often require a specific "tag" or "label." this compound is an excellent platform for creating such probes due to its long, metabolically recognizable fatty acid chain and the reactive bromine handle.

The bromine atom can be substituted with various reporter groups, including:

Fluorescent dyes: To track the molecule's location and transport within cells or organisms.

Spin labels (e.g., nitroxides): For investigation by electron paramagnetic resonance (EPR) spectroscopy.

Biotin (B1667282): For affinity purification and detection.

For example, a fatty acid analog synthesized from this compound can be used to study the enzymes and pathways involved in fatty acid metabolism. researchgate.net The long alkyl chain allows it to be recognized and processed by cellular machinery, while the attached probe reports on its fate. The specific placement of the bromine at the omega (ω) position ensures that the probe is located far from the metabolically active ester end, minimizing interference with biological processes. researchgate.net

Contributions to Chemical Libraries and Combinatorial Synthesis

Combinatorial chemistry is a powerful strategy for discovering new molecules with desired properties by synthesizing and screening large numbers of compounds simultaneously. imperial.ac.ukresearchgate.net this compound is an ideal scaffold or building block for constructing combinatorial libraries of lipid-like molecules. nih.govresearchgate.net

In a typical solid-phase synthesis approach, the ester end of the molecule is attached to a polymer resin bead. nih.gov The long alkyl chain acts as a spacer arm, while the terminal bromine atom is the point of diversification. The resin-bound intermediate can be split into multiple reaction vessels, and a different nucleophile or reagent can be added to each, replacing the bromine with a new functional group. This "split-and-pool" method allows for the rapid generation of a large library where each bead carries a unique long-chain compound. researchgate.net

| Synthesis Step | Description | Purpose |

| 1. Immobilization | The ester group of this compound is attached to a solid support (polymer resin). | To facilitate purification by simple filtration and washing. |

| 2. Diversification | The resin is split into portions, and each portion is reacted with a different reagent (e.g., various amines, thiols, alcohols) to displace the terminal bromine atom. | To create a diverse set of molecules from a common intermediate. |

| 3. Cleavage | The final products are cleaved from the solid support. | To release the library of purified compounds for screening. |

This strategy enables the efficient synthesis of thousands of distinct lipid analogs that can be screened for biological activity, such as enzyme inhibition or antimicrobial properties. nih.govresearchgate.net

Advanced Analytical Techniques for Structural and Purity Assessment of Methyl 17 Bromoheptadecanoate and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of Methyl 17-bromoheptadecanoate. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy (typically within 0.001 atomic mass units). This precision allows for the determination of the exact elemental composition of the molecule.

For this compound (C₁₈H₃₅BrO₂), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, that are separated by two m/z units and have nearly equal intensity. researchgate.net The precise mass measurement of both isotopic peaks provides definitive confirmation of the presence and number of bromine atoms in the molecule.

Table 1: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₈H₃₅⁷⁹BrO₂ | 362.1820 |

This interactive table displays the theoretical exact masses for the two major isotopic peaks of the molecular ion.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise molecular structure of this compound. emerypharma.com It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for a complete mapping of the molecule's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of hydrogen atoms and their neighboring environments. For this compound, distinct signals are expected for the methyl ester protons, the methylene (B1212753) protons adjacent to the bromine atom, the methylene protons adjacent to the carbonyl group, and the long chain of methylene protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. oregonstate.edu The large chemical shift range allows for clear resolution of signals corresponding to the carbonyl carbon, the methoxy (B1213986) carbon, the carbon bonded to bromine, and the numerous methylene carbons in the alkyl chain. aocs.orglibretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C-1 | C=O (Ester) | - | ~174 |

| - | O-CH₃ | ~3.67 (singlet) | ~51 |

| C-2 | α-CH₂ | ~2.30 (triplet) | ~34 |

| C-3 to C-15 | -(CH₂)₁₃- | ~1.25 (multiplet) | ~25-32 |

| C-16 | -CH₂-CH₂Br | ~1.85 (quintet) | ~33 |

This interactive table outlines the anticipated chemical shifts for the key protons and carbons in the molecule.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity. acs.orgnih.gov A COSY spectrum would show correlations between adjacent protons, for instance, confirming the coupling between the protons on C-16 and C-17. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals observed in the 1D spectra. emerypharma.com

Vibrational Spectroscopy: Infrared and Raman Techniques for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ponder.ingbruker.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group. openstax.orgspectroscopyonline.com Other key absorptions include the C-O stretching vibrations of the ester and the C-H stretching and bending vibrations of the long alkyl chain. The C-Br stretch appears in the fingerprint region at lower wavenumbers. docbrown.infolibretexts.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for non-polar, symmetric bonds. utoronto.calibretexts.org While the C=O group is also visible in Raman, the long C-C backbone of the alkyl chain would produce characteristic signals. The C-Br bond also gives rise to a distinct Raman signal. utoronto.ca Together, IR and Raman provide a comprehensive vibrational fingerprint of the molecule.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Technique | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| C-H (Alkyl) | Stretch | IR / Raman | 2850 - 3000 | Strong (IR) |

| C=O (Ester) | Stretch | IR / Raman | 1735 - 1750 | Very Strong (IR) |

| C-O (Ester) | Stretch | IR | 1000 - 1300 | Strong (IR) |

This interactive table lists the primary absorption bands expected in the IR and Raman spectra.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While obtaining suitable single crystals of an oily or waxy long-chain ester like this compound can be challenging, the technique is invaluable for its derivatives. For instance, hydrolysis to the parent acid, 17-bromoheptadecanoic acid, might yield a more readily crystallizable solid.

Analysis of a derivative's crystal structure would provide precise data on bond lengths, bond angles, and torsional angles. It would also reveal the molecule's conformation (e.g., the extended all-trans conformation typical of long alkyl chains) and how the molecules pack together in the crystal lattice, including any intermolecular interactions involving the bromine atom or the ester group. Such data has been obtained for related long-chain fatty acids like pentadecanoic and heptadecanoic acid, providing insight into their solid-state structures. hal.scienceresearchgate.net

Advanced Chromatographic Methods for Purity Analysis and Stereoisomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating stereoisomers of its derivatives.

Purity Analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for determining purity. birchbiotech.com

Gas Chromatography (GC): As a volatile ester, this compound is well-suited for GC analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net This technique can effectively separate the target compound from impurities such as residual starting materials, shorter- or longer-chain analogs, or positional isomers of the bromine atom. Purity is typically calculated from the relative peak areas in the chromatogram. birchbiotech.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) separates compounds based on polarity. This compound, being a largely non-polar molecule, would be strongly retained on a C18 column, allowing for its separation from more polar or less polar impurities.

Stereoisomer Separation: While this compound itself is achiral, many of its potential derivatives, created through reactions at the alkyl chain or ester group, can be chiral. The separation of these enantiomers is crucial in many applications and requires specialized chiral chromatography techniques. This can be achieved by:

Chiral Stationary Phases (CSPs): Using an HPLC column where the stationary phase is itself chiral. The enantiomers of a derivative interact differently with the CSP, leading to different retention times and enabling their separation. nih.govaocs.org

Chiral Derivatization: Reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard, non-chiral HPLC or GC column. nih.gov

Future Perspectives and Emerging Research Avenues for Methyl 17 Bromoheptadecanoate

Sustainable Synthesis and Green Chemistry Approaches for Bromoesters

The traditional synthesis of bromoesters often involves multi-step processes that may utilize hazardous reagents and generate significant waste. The future of chemical manufacturing is increasingly focused on the adoption of green chemistry principles, which aim to reduce environmental impact by preventing waste, using renewable feedstocks, improving energy efficiency, and employing safer solvents and catalysts. organic-chemistry.orgnih.govijesrr.org

The synthesis of Methyl 17-bromoheptadecanoate is well-suited to these principles. The long-chain fatty acid backbone can be sourced from renewable feedstocks such as vegetable oils and animal fats. nih.govresearchgate.netrsc.org These natural triglycerides can be hydrolyzed to yield fatty acids, which serve as precursors for the final product. rsc.org The industrial use of oils and fats as renewable feedstocks has grown substantially, highlighting their importance in sustainable chemistry. nih.gov

Green synthetic techniques can be applied to both the esterification and bromination steps. Methods such as microwave irradiation and ultrasonication can accelerate reaction rates, often leading to higher yields in shorter times with reduced energy consumption. encyclopedia.pubresearchgate.net The use of environmentally benign solvents, particularly water, or conducting reactions under solvent-free conditions further minimizes environmental impact. organic-chemistry.orgresearchgate.net For the bromination step, employing safer bromine sources like cetyltrimethylammonium tribromide (CTMATB) in place of elemental bromine represents a significant advance in reducing process hazards. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Bromoesters

| Synthesis Step | Traditional Approach | Green Chemistry Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Feedstock | Petroleum-based precursors | Renewable oils and fats (e.g., palm, soybean oil) nih.govrsc.org | Reduced carbon footprint, use of renewable resources. |

| Esterification | Acid catalysis with excess alcohol and high temperatures | Enzymatic catalysis (e.g., lipases), solvent-free conditions | Mild reaction conditions, high selectivity, biodegradability of catalyst. nih.gov |

| Bromination | Use of liquid bromine, chlorinated solvents | Microwave-assisted synthesis, safer brominating agents (e.g., CTMATB), aqueous or solvent-free reactions researchgate.net | Enhanced safety, reduced reaction time, minimal hazardous waste. |

| Energy Input | Prolonged heating | Microwave irradiation, ultrasonication ijesrr.orgencyclopedia.pub | Increased energy efficiency, faster reactions. |

Exploration of Novel Catalytic Transformations at the Omega-Bromo Position

The terminal (omega) bromo group in this compound is a key functional handle for a wide array of chemical transformations, particularly metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors. wikipedia.orgnih.gov The development of novel catalytic systems that can efficiently functionalize the omega-bromo position opens up new avenues for creating advanced materials and bioactive compounds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille couplings, are well-established methods for forming C-C bonds. wikipedia.orgyoutube.com These reactions typically involve the coupling of an organic halide with an organometallic reagent. nih.gov In the context of this compound, this would allow for the attachment of various organic fragments (aryl, vinyl, alkyl groups) to the end of the 17-carbon chain. Similarly, reactions like the Buchwald-Hartwig amination enable the formation of carbon-nitrogen bonds, providing access to long-chain amines. youtube.com

Beyond palladium, there is growing interest in catalysts based on more abundant and less expensive first-row transition metals like copper and nickel. nih.govresearchgate.net Copper-catalyzed reactions, for instance, are effective for coupling alkyl halides with alkynes (Sonogashira coupling) or forming C-N bonds (Chan-Lam coupling). nih.govwhiterose.ac.ukyoutube.com These alternative catalysts not only offer economic advantages but can also provide different reactivity and selectivity profiles compared to palladium.

Table 2: Catalytic Transformations at the Omega-Bromo Position

| Reaction Type | Catalyst System (Example) | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Palladium(0) / Phosphine Ligand | Carbon-Carbon (sp², sp³) | Synthesis of liquid crystals, functional polymers. |

| Negishi Coupling | Palladium(0) or Nickel(0) | Carbon-Carbon | Construction of complex natural product analogs. youtube.com |

| Sonogashira Coupling | Palladium(0) / Copper(I) | Carbon-Carbon (sp) | Creation of conjugated materials, molecular wires. youtube.comyoutube.com |

| Buchwald-Hartwig Amination | Palladium(0) / Specific Ligands | Carbon-Nitrogen | Synthesis of surfactants, pharmacologically active amines. youtube.com |

| Chan-Lam Coupling | Copper(II) | Carbon-Nitrogen/Oxygen | Formation of long-chain anilines or ethers. whiterose.ac.uk |

Applications in Targeted Materials Science and Nanotechnology

In materials science, the omega-bromo functionality of this compound makes it an excellent initiator for surface-initiated controlled radical polymerization (SI-CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). researchgate.netnih.gov In this "grafting-from" approach, the bromoester is first anchored to a surface (e.g., silica (B1680970), gold, or mica nanoparticles), and polymer chains are then grown directly from this immobilized initiator. researchgate.net This method allows for the creation of dense layers of end-tethered polymers known as "polymer brushes," which can dramatically alter the surface properties of a material, conferring properties like enhanced lubricity, tunable wetting, or biocompatibility for applications such as cell detachment. researchgate.net

The bifunctional nature of the molecule also allows for its use as a building block in more complex polymer architectures. For instance, it can be used to synthesize arms for star polymers, where multiple polymer chains radiate from a central core. acs.org Such structures have unique rheological and self-assembly properties. Furthermore, the bromo group can be easily converted to other functionalities, such as an azide (B81097), making it suitable for "click chemistry" reactions. This highly efficient and specific reaction is widely used to link different molecular components together, enabling the construction of hyperbranched polymers, functional nanoparticles, and polymersomes for applications like drug delivery. researchgate.netmdpi.com

Table 3: Applications in Materials Science

| Material Type | Synthesis Method | Role of this compound | Potential Application |

|---|---|---|---|

| Polymer Brushes | Surface-Initiated ATRP (SI-ATRP) researchgate.net | Surface-anchored initiator | Lubricating coatings, anti-fouling surfaces, biosensors. |

| Star Polymers | "Arm-first" approach with subsequent coupling acs.org | Precursor to a functional polymer arm | Rheology modifiers, drug delivery nanocarriers. |

| Functionalized Nanoparticles | Surface modification followed by "grafting-from" or "click" attachment nih.gov | Surface ligand and/or polymerization initiator | Improving compatibility in polymer nanocomposites, targeted imaging agents. |

| Polymersomes | Polymerization-Induced Self-Assembly (PISA) mdpi.com | Precursor to an initiator for block copolymer synthesis | Encapsulation and controlled release of therapeutic agents. |

Chemoenzymatic Synthesis of this compound Analogs

Chemoenzymatic synthesis combines the efficiency and scalability of traditional chemical methods with the unparalleled selectivity of enzymatic catalysis. This approach is particularly valuable for the synthesis of complex molecules like analogs of this compound, where high chemo-, regio-, and enantioselectivity are desired. nih.gov

Lipases are a class of enzymes widely used in organic synthesis for their ability to catalyze the formation and hydrolysis of esters under very mild conditions. nih.govresearchgate.net In a chemoenzymatic route to this compound analogs, a lipase (B570770) could be used to catalyze the esterification of a chemically synthesized 17-bromoheptadecanoic acid derivative with an alcohol. gla.ac.uk This enzymatic step offers several advantages over conventional chemical esterification, including high yields, minimal by-product formation, and the avoidance of harsh acidic or basic conditions that could compromise other functional groups in the molecule. nih.gov This method is particularly powerful for creating a library of analogs by varying the alcohol component, allowing for the synthesis of ethyl, propyl, or more complex esters with high purity.

The inherent instability of some chemical reagents can be overcome by generating them in situ as part of an enzymatic cascade. nih.gov This strategy minimizes degradation and can drive reactions toward the desired product. The combination of targeted chemical synthesis for the backbone and enzymatic catalysis for specific transformations represents a powerful and sustainable approach to producing novel bromoester analogs for research and development.

Role in the Development of Advanced Molecular Probes for Chemical Biology Research

Molecular probes are essential tools in chemical biology for visualizing, tracking, and perturbing biological processes within living systems. nih.gov The structure of this compound—a lipid-like chain coupled with a reactive chemical handle—makes it an ideal scaffold for the design of advanced molecular probes. nih.gov

The long hydrocarbon chain can facilitate interaction with and insertion into lipid membranes or hydrophobic pockets of proteins, effectively targeting the probe to specific cellular environments. The terminal bromine atom serves as a versatile reactive group. It can act as a mild electrophile to covalently label nucleophilic residues in protein active sites, a strategy used in activity-based protein profiling (ABPP) to map enzyme activity. researchgate.net

Alternatively, the bromo group can be readily substituted with other functionalities, most notably an alkyne or an azide group. This modification transforms the molecule into a "clickable" probe. nih.govnih.gov Using bioorthogonal click chemistry, a reporter tag—such as a fluorescent dye for imaging or a biotin (B1667282) tag for affinity purification and identification of binding partners—can be attached to the probe after it has interacted with its biological target inside a cell. nih.gov This two-step approach allows for the study of biological molecules in their native environment with minimal perturbation. Probes derived from this scaffold could be used to study fatty acid metabolism, identify new drug targets, and visualize lipid trafficking in real-time. nih.govresearchgate.net

Table 4: Components of a Molecular Probe Derived from this compound

| Probe Component | Function | Derived From/Modification |

|---|---|---|

| Targeting Moiety | Directs the probe to a specific cellular location or biomolecule (e.g., membranes, lipid-binding proteins). | The C17 alkyl chain. |

| Reactive Group | Forms a covalent bond with the biological target for stable labeling. | The terminal bromine atom or a group derived from it (e.g., diazirine for photo-affinity labeling). nih.gov |

| Reporter Handle | Allows for subsequent attachment of a reporter tag via bioorthogonal chemistry. | Substitution of bromine with an azide or alkyne for "click chemistry". nih.gov |

| Reporter Tag (attached via handle) | Enables detection and analysis (e.g., visualization, isolation). | Fluorescent dyes (e.g., Cyanine5), biotin. mdpi.com |

Q & A

Q. What methodologies assess the compound’s potential in lipid-based drug delivery systems?

- Methodological Answer : Formulate liposomes or micelles incorporating the compound. Characterize using dynamic light scattering (DLS) for size and zeta potential. Evaluate drug encapsulation efficiency and release kinetics in simulated physiological conditions. Compare with non-brominated analogs to assess bromine’s impact on membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.